1H-Pyrazole-4-carboxylic acid, 1-(4-methylphenyl)-5-(trifluoromethyl)-, ethyl ester is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound is a derivative of pyrazole and incorporates both trifluoromethyl and ethyl ester functionalities, which contribute to its chemical behavior and reactivity.
The compound can be synthesized through various chemical reactions involving pyrazole derivatives and is available from chemical suppliers such as Sigma-Aldrich and Thermo Fisher Scientific, where it is listed under specific catalog numbers for procurement.
This compound falls under the category of heterocyclic compounds, specifically pyrazoles, which are five-membered rings containing two nitrogen atoms. It is classified as an ester due to the presence of the ethyl group attached to the carboxylic acid moiety.
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-(4-methylphenyl)-5-(trifluoromethyl)-, ethyl ester can be achieved through several methods:
The molecular structure of 1H-Pyrazole-4-carboxylic acid, 1-(4-methylphenyl)-5-(trifluoromethyl)-, ethyl ester can be represented as follows:
The structural formula can be depicted using SMILES notation: CC(=O)C1=C(NN=C1)C(C)C(F)(F)F. This indicates the connectivity of atoms within the molecule.
The compound undergoes various chemical reactions due to its functional groups:
The mechanism of action for this compound involves several steps based on its reactivity:
Kinetic studies may reveal reaction rates and activation energies associated with these processes, which are crucial for understanding its behavior in various environments.
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: 472-51-5
CAS No.: